FAK is a non-receptor tyrosine kinase implicated in various cellular processes, including cell migration, proliferation, and survival. Studies have shown that FAK overexpression and hyperactivity are associated with tumor progression, invasion, and metastasis in several cancer types [PubChem source]. Y-11 acts as a potent inhibitor of FAK, specifically targeting the Y397 site within the FAK N-terminal domain. This binding disrupts FAK autophosphorylation, a critical step for its downstream signaling pathways involved in cancer cell growth and motility [BOC Sciences - Y-11 description: ].
This compound is an organic salt, combining a cation (positively charged ion) and an anion (negatively charged ion). The cation is a bicyclic triazane ring system, containing three nitrogen atoms and ten carbon atoms, with an ethanol group (C2H5OH) attached at the second position. The anion is a bromide ion (Br^-).
There is no current information available on its origin or specific significance in scientific research [].
The key feature of this molecule is the triazane ring system, a bicyclic structure with three nitrogen atoms. These nitrogen atoms can participate in hydrogen bonding and form complexes with metal ions, making them potentially interesting for research in coordination chemistry []. The ethanol group provides a hydroxyl (OH) functional group, which can be involved in various chemical reactions like esterification or dehydration.